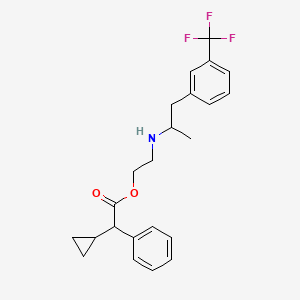
2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate can be achieved through several synthetic routes. One common method involves the esterification of phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours, followed by purification through distillation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, often through hydrophobic interactions and electronic effects . This can lead to the modulation of enzyme activity or receptor signaling, resulting in the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)phenethyl alcohol
- Ethyl phenylacetate
- Cyclopropyl phenylacetate
Uniqueness
2-(alpha-Methyl-m-trifluoromethylphenethylamino)ethanol 2-cyclopropyl-2-phenylacetate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both the trifluoromethyl and cyclopropyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
73927-39-6 |
|---|---|
Fórmula molecular |
C23H26F3NO2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 2-cyclopropyl-2-phenylacetate |
InChI |
InChI=1S/C23H26F3NO2/c1-16(14-17-6-5-9-20(15-17)23(24,25)26)27-12-13-29-22(28)21(19-10-11-19)18-7-3-2-4-8-18/h2-9,15-16,19,21,27H,10-14H2,1H3 |
Clave InChI |
UCMVOISDLBVROC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C(C2CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
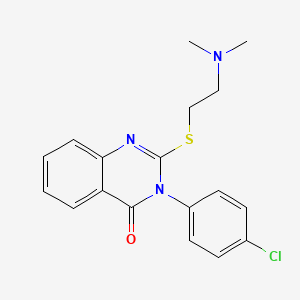
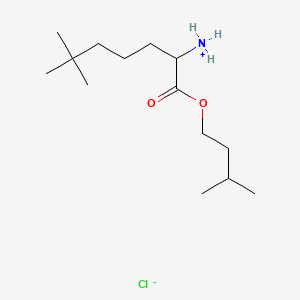

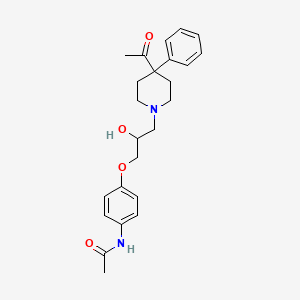
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
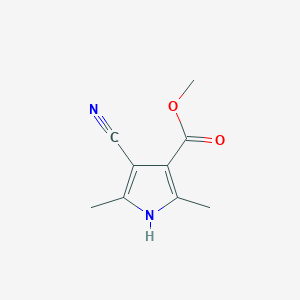
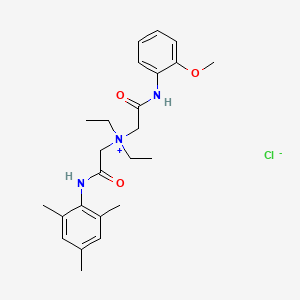
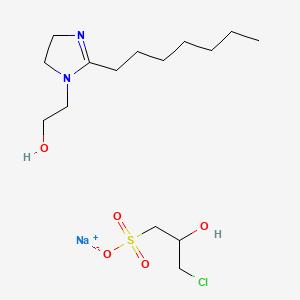
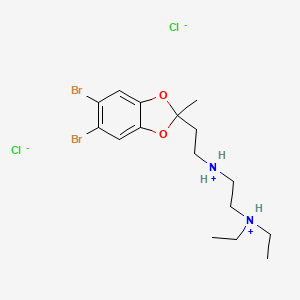
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
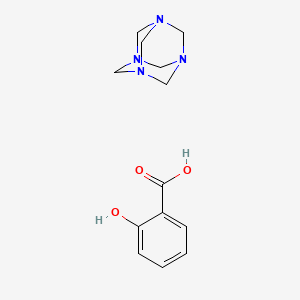
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
